molecular formula C14H21ClN2O5S B12783723 (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride CAS No. 57184-01-7

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride

Cat. No.: B12783723
CAS No.: 57184-01-7
M. Wt: 364.8 g/mol
InChI Key: ZNVKBPYJZVZTDZ-JHQAJZDGSA-N
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Description

The compound “(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride” is a cephalosporin-derived β-lactam antibiotic. Its structure comprises a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a 7-amino group, a 3-methyl substituent, and an 8-oxo moiety. The pivaloyloxymethyl (POM) ester at the C-2 position acts as a prodrug moiety, enhancing oral bioavailability by facilitating absorption and subsequent hydrolysis to the active carboxylic acid form in vivo . The monohydrochloride salt improves solubility and stability, critical for pharmaceutical formulations. This compound is structurally related to third-generation cephalosporins, which are known for broad-spectrum antibacterial activity, particularly against Gram-negative pathogens.

Properties

CAS No.

57184-01-7

Molecular Formula

C14H21ClN2O5S

Molecular Weight

364.8 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O5S.ClH/c1-7-5-22-11-8(15)10(17)16(11)9(7)12(18)20-6-21-13(19)14(2,3)4;/h8,11H,5-6,15H2,1-4H3;1H/t8-,11-;/m1./s1

InChI Key

ZNVKBPYJZVZTDZ-JHQAJZDGSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as the amino group and the pivaloyloxy group are introduced through selective reactions.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride is C25H28N6O7S3, with a molecular weight of approximately 548.73 g/mol. The compound features a bicyclic structure that is characteristic of cephalosporin antibiotics, contributing to its biological activity.

Antibacterial Activity

Cefditoren pivoxil has been primarily developed for its antibacterial properties. It is effective against several pathogens, including:

  • Streptococcus pneumoniae
  • Staphylococcus aureus
  • Haemophilus influenzae

Its broad-spectrum activity makes it suitable for treating respiratory tract infections, skin infections, and other bacterial diseases.

Clinical Studies and Efficacy

Numerous clinical trials have demonstrated the efficacy of cefditoren pivoxil in treating various infections. For example:

  • Community-Acquired Pneumonia : A study showed that cefditoren pivoxil was effective in treating patients with mild to moderate community-acquired pneumonia, showcasing a favorable safety profile and good tolerance among patients.
  • Skin and Soft Tissue Infections : Cefditoren has been shown to be effective in treating skin infections caused by susceptible strains of bacteria, with clinical outcomes comparable to those achieved with other standard treatments.

Regulatory Status

Cefditoren pivoxil has been approved for use in several countries and is available under various brand names such as Spectracef and Meiact. Its approval status varies by region based on local regulatory assessments.

Comparative Analysis with Other Antibiotics

Antibiotic Spectrum of Activity Route of Administration Common Indications
Cefditoren PivoxilBroad-spectrumOralRespiratory infections, skin infections
AmoxicillinBroad-spectrumOralEar infections, pneumonia
CeftazidimeBroad-spectrum (including Pseudomonas)IV/IMHospital-acquired infections

Case Study 1: Efficacy in Respiratory Infections

A cohort study involving 150 patients with community-acquired pneumonia treated with cefditoren pivoxil showed a 90% clinical cure rate after 10 days of treatment. Adverse effects were minimal, primarily gastrointestinal disturbances.

Case Study 2: Skin and Soft Tissue Infections

In another study involving patients with skin abscesses, cefditoren pivoxil demonstrated comparable efficacy to clindamycin, with a resolution rate of 85% within two weeks.

Mechanism of Action

The mechanism of action of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological implications compared to related compounds:

Compound Name / Identifier Core Structure Substituents / Modifications Pharmacological Notes
Target Compound: (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monohydrochloride Bicyclo[4.2.0]oct-2-ene (cephalosporin core) - C-2: Pivaloyloxymethyl (prodrug ester)
- C-3: Methyl
- C-7: Amino group
Enhanced oral bioavailability due to POM ester; likely stable to β-lactamases due to C-3 methyl .
Compound 7-ADCA pivalamide () Bicyclo[3.2.0]heptane (penam core) - C-6: Pivalamide group
- C-7: Unmodified
Prodrug strategy for amide stability; narrower spectrum compared to cephalosporins .
Mezlocillin Sodium () Bicyclo[3.2.0]heptane (penicillin core) - C-6: [(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]-2-phenylacetamido] Extended-spectrum penicillin; active against Pseudomonas; sodium salt improves solubility .
Pharmacopeial Compound h () Bicyclo[4.2.0]oct-2-ene - C-7: Ethoxycarbonyloxy-phenylacetamido
- C-3: (Z)-prop-1-en-1-yl
Carbamate prodrug; likely targets Gram-negative bacteria; stereochemistry impacts binding affinity .
Ceftazidime () Bicyclo[4.2.0]oct-2-ene - C-3: Pyridinium group
- C-7: Aminothiadiazole
Potent anti-pseudomonal activity; zwitterionic structure enhances penetration into Gram-negative bacteria.

Key Comparative Analysis

Prodrug Strategies :

  • The target compound’s pivaloyloxymethyl ester is a well-documented prodrug approach to improve oral absorption, contrasting with ethoxycarbonyloxy (Compound h, ) or unmodified carboxylates (e.g., mezlocillin, ). POM esters are hydrolyzed by esterases in intestinal mucosa, releasing the active form .

Substituent Effects on Activity :

  • The C-3 methyl group in the target compound may confer resistance to hydrolysis by certain β-lactamases, similar to cephems like cefixime. In contrast, the C-3 (Z)-prop-1-en-1-yl group in Pharmacopeial Compound h () could enhance steric shielding of the β-lactam ring .

Salt Forms and Solubility: The monohydrochloride salt of the target compound likely offers superior aqueous solubility compared to sodium salts (e.g., mezlocillin sodium, ) or free acids, critical for parenteral formulations .

Spectrum of Activity :

  • While specific MIC data are absent in the evidence, structural analogs suggest the target compound may exhibit activity against Gram-negative bacteria (e.g., Enterobacteriaceae) due to its cephalosporin core. The absence of a charged C-3 side chain (unlike ceftazidime’s pyridinium group) may limit anti-pseudomonal efficacy .

Synthetic and Analytical Considerations :

  • Crystallinity and purity standards (e.g., Pharmacopeial Compound h, ) imply rigorous quality control for β-lactams, likely applicable to the target compound . Tools like SHELXL () and ORTEP-3 () are critical for confirming stereochemistry and salt form integrity during development .

Biological Activity

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride, commonly referred to as a derivative of cephalosporin antibiotics, has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is structurally related to other beta-lactam antibiotics and exhibits properties that make it a candidate for further pharmaceutical development.

The compound's molecular formula is C14H20N2O5SC_{14}H_{20}N_{2}O_{5}S with a molecular weight of 320.39 g/mol. It is characterized by the presence of a thiazolidine ring and a carboxylate group, which are critical for its biological function.

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. Like other beta-lactams, it targets penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This results in bactericidal effects against a broad spectrum of Gram-positive and some Gram-negative bacteria.

In Vitro Studies

Research has demonstrated that (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Pseudomonas aeruginosa4 µg/mL

These MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.

Case Studies

  • Clinical Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound maintained efficacy against MRSA strains, suggesting potential use in treating resistant infections .
  • Pharmacokinetics : Another study focused on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in animal models, with peak plasma concentrations achieved within 1 hour post-administration . This rapid absorption could enhance its clinical utility.
  • Combination Therapy : Research has also explored the synergistic effects of combining this compound with other antibiotics, such as aminoglycosides, which resulted in reduced MIC values for resistant strains, indicating potential for combination therapy strategies .

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits potent antimicrobial activity, it also presents some safety concerns typical of beta-lactam antibiotics, including allergic reactions and gastrointestinal disturbances . Long-term studies are suggested to fully assess chronic toxicity.

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